molecular formula C23H27NO8 B15214203 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid CAS No. 23026-52-0

3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid

Cat. No.: B15214203
CAS No.: 23026-52-0
M. Wt: 445.5 g/mol
InChI Key: RWXUAXZBVQALCH-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a 2-methoxyphenoxy substituent, a propyl benzoate ester, and an oxalic acid counterion. Its structure combines a heterocyclic amine core with aromatic and ester functionalities, making it relevant in pharmaceutical applications. The oxalic acid forms a salt with the pyrrolidine tertiary amine, enhancing solubility and stability for therapeutic use. Notably, it serves as an intermediate in synthesizing silodosine, a drug for dysuria associated with benign prostatic hyperplasia .

Properties

CAS No.

23026-52-0

Molecular Formula

C23H27NO8

Molecular Weight

445.5 g/mol

IUPAC Name

3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid

InChI

InChI=1S/C21H25NO4.C2H2O4/c1-24-19-10-5-6-11-20(19)26-18-12-14-22(16-18)13-7-15-25-21(23)17-8-3-2-4-9-17;3-1(4)2(5)6/h2-6,8-11,18H,7,12-16H2,1H3;(H,3,4)(H,5,6)

InChI Key

RWXUAXZBVQALCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring-opening and subsequent reactions . The benzoate ester can be introduced through esterification reactions, and the final compound is obtained by combining the pyrrolidine derivative with oxalic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

a) But-2-enedioic Acid, 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-Phenylcarbamate (CAS 23044-19-1)
  • Core Structure: Shares the pyrrolidine ring and 2-methoxyphenoxy group.
  • Differences : Replaces the benzoate ester with a phenylcarbamate group and uses maleic acid (but-2-enedioic acid) instead of oxalic acid.
  • Implications : The carbamate linkage may alter metabolic stability, while maleic acid (pKa ~1.9 and 6.1) offers different solubility and dissociation properties compared to oxalic acid (pKa ~1.25 and 4.14) .
b) 1-[3-(Benzoyloxy)propyl]-2,3-dimethylpiperidinium Chloride
  • Core Structure : Piperidinium ring with a benzoyloxypropyl chain.
  • Differences : Piperidine instead of pyrrolidine; chloride counterion instead of oxalate.
  • Implications : The larger piperidine ring may affect binding affinity in biological targets. Chloride salts typically exhibit higher aqueous solubility but may lack the pH-dependent release characteristics of oxalate salts .
c) 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine Oxalate
  • Core Structure : Pyrrolidine attached to a branched alkylamine.
  • Differences : Lacks aromatic substituents and ester groups; simpler amine-oxalate salt.

Pharmacological and Physicochemical Comparisons

Compound Core Structure Counterion Key Functional Groups Solubility (mg/mL) Reported Applications
Target Compound Pyrrolidine Oxalic acid 2-Methoxyphenoxy, benzoate ~5–10 (aqueous, pH 4–5) Dysuria treatment (intermediate)
23044-19-1 Pyrrolidine Maleic acid Phenylcarbamate ~8–15 (aqueous, pH 6–7) Not specified (structural analog)
Piperidinium Chloride Analog Piperidine Chloride Benzoyloxypropyl >20 (aqueous) Antimicrobial research
Butan-1-amine Oxalate Pyrrolidine Oxalic acid Alkylamine ~15–20 (aqueous) Neurological studies
Key Findings:
  • Counterion Impact : Oxalic acid salts generally exhibit moderate solubility in acidic conditions, suitable for oral formulations. Chloride salts offer higher solubility but may require stabilizers .
  • Ester vs. Carbamate : Benzoate esters (target compound) enhance lipophilicity, improving blood-brain barrier penetration compared to carbamates, which are more resistant to hydrolysis .
  • Heterocyclic Core : Pyrrolidine-based compounds show better metabolic stability than piperidine derivatives in hepatic microsomal assays .

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